4-(4-Biphenylyl)oxazol-2-amine
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Overview
Description
4-(4-Biphenylyl)oxazol-2-amine is a heterocyclic compound that features an oxazole ring substituted with a biphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Biphenylyl)oxazol-2-amine typically involves the reaction of biphenyl derivatives with oxazole precursors. One common method includes the cyclization of biphenyl-substituted amines with appropriate oxazole-forming reagents under controlled conditions. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and automated systems to maintain consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
4-(4-Biphenylyl)oxazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the oxazole ring or the biphenyl group, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce halogens or other functional groups onto the biphenyl or oxazole ring .
Scientific Research Applications
4-(4-Biphenylyl)oxazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the development of advanced materials, such as polymers and electronic devices.
Mechanism of Action
The mechanism of action of 4-(4-Biphenylyl)oxazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Aminooxazole: Another oxazole derivative with a primary amine group, known for its antimicrobial properties.
4-Methyl-2-aryl-5-(2-aryl/benzyl thiazol-4-yl) oxazole: Known for its antitubercular activity.
Uniqueness
4-(4-Biphenylyl)oxazol-2-amine is unique due to its biphenyl substitution, which imparts distinct chemical and biological properties. This structural feature differentiates it from other oxazole derivatives and contributes to its specific applications in various fields .
Properties
Molecular Formula |
C15H12N2O |
---|---|
Molecular Weight |
236.27 g/mol |
IUPAC Name |
4-(4-phenylphenyl)-1,3-oxazol-2-amine |
InChI |
InChI=1S/C15H12N2O/c16-15-17-14(10-18-15)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-10H,(H2,16,17) |
InChI Key |
JVPFMEAOPWXRJD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=COC(=N3)N |
Origin of Product |
United States |
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